1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine
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Description
The compound “1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a phenyl group through a methoxy linker and a 2,2-difluoroethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, a common structural motif in many biologically active compounds . The 2,2-difluoroethyl group would introduce elements of steric hindrance and electronic effects due to the presence of the highly electronegative fluorine atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azetidine ring and the fluorine atoms. Azetidines are known to participate in various chemical reactions, often serving as intermediates in the synthesis of more complex structures . The fluorine atoms could potentially influence the compound’s reactivity due to their high electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could potentially influence its polarity, boiling point, and other physical properties .Future Directions
properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-phenylmethoxyazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)8-15-6-11(7-15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFCZTSDOIJJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)F)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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